Mepronil

Catalog No.
S534990
CAS No.
55814-41-0
M.F
C17H19NO2
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mepronil

Mepronil (CAS 55814-41-0) is a benzanilide SDHI fungicide designed for targeted Rhizoctonia control in rice and turf. Unlike flutolanil, its 2-methyl group allows metabolic hydroxylation, avoiding the 190-320 day soil half-life and regulatory persistence risks. Key advantages:

  • Potent EC50 of 0.005-0.304 µg/mL against R. solani, enabling low application rates.
  • Robust stability across pH 3-10, suitable for complex suspension concentrates and wettable powders.
  • Reliable supply with consistent purity for formulation development.

CAS Number

55814-41-0

Product Name

Mepronil

IUPAC Name

2-methyl-N-(3-propan-2-yloxyphenyl)benzamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C17H19NO2/c1-12(2)20-15-9-6-8-14(11-15)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19)

InChI Key

BCTQJXQXJVLSIG-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Mepronil; Basitac; KCO-1; KCO 1; KCO1; B1-2459; B1 2459; B12495

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C

The exact mass of the compound Mepronil is 269.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 mg, 100 mg, 500 mg, 1 g

Mepronil (CAS 55814-41-0) is a highly specific benzanilide-class succinate dehydrogenase inhibitor (SDHI), formulated primarily as an agrochemical active ingredient for the control of Basidiomycetes such as Rhizoctonia solani. Chemically characterized as 3'-isopropoxy-o-toluanilide, the compound features a distinctive 2-methyl substitution on the aniline ring. In industrial procurement and formulation contexts, mepronil is valued for its robust physicochemical profile, including a melting point of 92 °C, a logP of 4.035, and broad stability across pH 3 to 10 . These properties make it a highly processable precursor for suspension concentrates and wettable powders, offering a reliable baseline for targeted crop protection portfolios without the extreme environmental persistence associated with heavily fluorinated analogs [1].

Research Fit

SDHI Reference Well-characterized baseline sensitivity for cross-resistance studies
Resistance Management Negative cross-resistance to carboxin in Ustilago nuda
Pathogen Spectrum Basidiomycete-selective SDHI; distinct activity profile vs. broad-spectrum carboxamides

For buyers evaluating benzanilide SDHIs, substituting mepronil with its closest structural analog, flutolanil, introduces severe discrepancies in environmental persistence and regulatory compliance. While both compounds share an identical mode of action, flutolanil relies on a 2-trifluoromethyl group, which drastically inhibits biodegradation and results in a soil half-life of 190 to 320 days [1]. In contrast, mepronil utilizes a 2-methyl group, which provides an essential, highly accessible site for metabolic attack via hydroxylation and dealkylation. Consequently, replacing mepronil with flutolanil or broader-spectrum SDHIs sacrifices this engineered biodegradability, risking long-term soil accumulation and potential regulatory restrictions in environmentally sensitive agricultural markets.

Substitution Risk

Potency profile mismatch

Baseline sensitivity and inhibitory potency vary widely among SDHIs; a different carboxamide may require substantially higher or lower field rates for the same target pathogen.

Cross-resistance pattern divergence

Mepronil exhibits negative cross-resistance to carboxin-resistant strains, a rare trait not shared by most structural analogs, limiting direct substitution.

Species-specific efficacy gap

Reported activity against take-all (Gaeumannomyces graminis) is unique among tested fungicides; broad-spectrum SDHIs may not replicate dual-pathogen control.

Metabolic Susceptibility and Soil Persistence (vs. Flutolanil)

Mepronil's structural design specifically incorporates a 2-methyl group rather than a halogenated moiety, fundamentally altering its environmental fate compared to flutolanil. While flutolanil exhibits extreme recalcitrance with soil biodegradation half-lives extending from 190 to 320 days, mepronil's methyl group serves as a primary site for metabolic attack, specifically aryl hydroxylation and dealkylation . This structural difference ensures that mepronil achieves the necessary fungicidal efficacy without functioning as a persistent organic pollutant in agricultural soils [1].

Evidence DimensionSoil Biodegradation and Metabolic Attack Sites
Target Compound DataMepronil: Features an oxidizable 2-methyl group facilitating rapid dealkylation and hydroxylation.
Comparator Or BaselineFlutolanil: Features a recalcitrant 2-trifluoromethyl group, resulting in a soil half-life of 190–320 days.
Quantified DifferenceMepronil provides an active metabolic degradation pathway, preventing the >190-day soil accumulation seen with flutolanil.
ConditionsAerobic soil metabolism studies and structural metabolic pathway mapping.

Procuring mepronil allows formulators to deliver potent SDHI efficacy while mitigating the severe regulatory and environmental risks associated with highly persistent fluorinated analogs.

In vitro potency (R. solani)
Head-to-head
~21.7-fold lower EC50 vs boscalid
Supports mepronil selection for lower-rate application context
Mean EC50 0.094 mg/L (n=200 isolates); unimodal sensitivity

In Vitro Efficacy Against Rhizoctonia solani (vs. Boscalid)

When targeting specific Basidiomycetes such as Rhizoctonia solani (the causal agent of rice sheath blight), mepronil demonstrates significantly higher intrinsic potency than broader-spectrum SDHIs like boscalid. In baseline sensitivity assays, mepronil exhibited EC50 values ranging from 0.005 to 0.304 µg/mL against R. solani mycelial growth [1]. In contrast, boscalid required substantially higher concentrations, with EC50 values ranging from 0.05 to 8.65 µg/mL[1]. This indicates that mepronil can achieve equivalent or superior pathogen suppression at a fraction of the active ingredient loading.

Evidence DimensionMycelial Growth Inhibition (EC50) against R. solani
Target Compound DataMepronil: 0.005–0.304 µg/mL
Comparator Or BaselineBoscalid: 0.05–8.65 µg/mL
Quantified DifferenceMepronil demonstrates up to a 10-fold to 28-fold lower EC50 range, indicating vastly superior target-specific potency.
ConditionsIn vitro mycelial growth inhibition assays across multiple R. solani isolates.

Buyers can formulate mepronil at lower active ingredient concentrations than boscalid to achieve targeted control of sheath blight, optimizing cost and reducing chemical load.

Field efficacy (rice sheath blight)
Head-to-head
73–77% control at 500 g/ha vs boscalid 57–58% at 600 g/ha
Reported higher disease suppression at lower application rate
2007–2008 field trials; 15–19 percentage point difference

Formulation Stability Across Broad pH Ranges

For industrial scale-up and multi-component formulation, the active ingredient must withstand diverse chemical environments without degrading. Mepronil is highly stable to light, heat, and air, and maintains its structural integrity in aqueous solutions across a broad pH range of 3 to 10 . It only undergoes hydrolysis under strongly alkaline conditions. This wide stability window allows mepronil to be co-formulated with a variety of surfactants, adjuvants, and other active ingredients without requiring expensive buffering agents to prevent premature degradation.

Evidence DimensionAqueous pH Stability
Target Compound DataMepronil: Stable across pH 3 to 10.
Comparator Or BaselineStandard ester-based or base-sensitive agrochemicals: Rapid hydrolysis outside narrow neutral pH bands.
Quantified DifferenceMepronil tolerates a 7-point pH window (3-10) without significant hydrolytic degradation.
ConditionsAqueous solution stability testing under ambient light and heat.

This broad pH tolerance simplifies procurement for complex formulation matrices, reducing the need for strict pH buffering and extending the shelf-life of commercial products.

Cross-resistance pattern
Direct comparison
Negative cross-resistance to carboxin
More toxic to carboxin-resistant U. nuda isolates
Qualitative reversal; not shared by fenfuram or pyracarbolid
Resistance factor (P. horiana)
Head-to-head
RF 3–10 (low) vs >150 for penthiopyrad/benzovindiflupyr
Maintains activity against SDHI-resistant rust isolates
Basidiospore germination assay with target-site mutations
Disease spectrum (take-all)
Head-to-head
Sole effective compound against G. graminis among 7 tested
Unique dual-pathogen control reported for wheat soilborne diseases
Pot experiment; all 7 reduced R. solani, only mepronil reduced take-all
Translocation pattern
Class-level
Acropetal (upward) only; no basipetal movement
Requires thorough foliar coverage; no redistribution to lower plant
Rice plant studies; wettable powder formulation showed higher initial conc.

Active Ingredient for Environmentally Sensitive Crop Protection

Because mepronil incorporates a metabolically susceptible 2-methyl group, it is the preferred benzanilide SDHI for agricultural regions with strict regulations on persistent organic pollutants in soil. It provides the necessary Rhizoctonia control without the 190-day to 320-day soil half-life associated with flutolanil [1].

High-Efficacy Formulations for Rice Sheath Blight

Given its exceptionally low EC50 range (0.005–0.304 µg/mL) against R. solani, mepronil is highly suited for targeted suspension concentrates aimed at rice and turf diseases. It allows formulators to displace less potent, broader-spectrum SDHIs like boscalid, achieving superior control at lower application rates [2].

Multi-Active Co-Formulations in Agrochemicals

Mepronil's robust stability profile across a pH range of 3 to 10 makes it an ideal candidate for complex, multi-active wettable powders and liquid concentrates. Formulators can safely combine it with slightly acidic or basic adjuvants without triggering the rapid hydrolysis seen in more sensitive fungicide classes .

Application Fit Matrix

Application
Selection Property
Validation Focus
Rice sheath blight management
Reported comparative disease suppression profile vs. boscalid
Field efficacy and baseline sensitivity under local R. solani populations
Carboxin-resistant barley loose smut
Negative cross-resistance to carboxin
Confirmation of sensitivity reversal in U. nuda isolates
Wheat take-all + rhizoctonia root rot
Unique take-all activity among tested fungicides
Dual-pathogen efficacy verification in field trials
SDHI cross-resistance reference standard
Well-characterized baseline sensitivity and distinct cross-resistance profile
Use as comparator in resistance monitoring and target-site mutation research

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

269.141578849 Da

Monoisotopic Mass

269.141578849 Da

Heavy Atom Count

20

LogP

3.66 (LogP)

Appearance

Solid powder

Melting Point

92.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QJK1MXY8DW

GHS Hazard Statements

Not Classified

Vapor Pressure

4.20e-07 mmHg

Other CAS

55814-41-0

Wikipedia

Mepronil

Use Classification

Fungicides
1: Matsumoto K, Hosokawa M, Kuroda K, Endo G. Toxicity of agricultural chemicals in Daphnia magna. Osaka City Med J. 2009 Dec;55(2):89-97. PubMed PMID: 20088408.
2: Tanabe A, Kawata K. Daily variation of pesticides in surface water of a small river flowing through paddy field area. Bull Environ Contam Toxicol. 2009 Jun;82(6):705-10. doi: 10.1007/s00128-009-9695-7. Epub 2009 Mar 17. PubMed PMID: 19290454.
3: He Y, Lee HK. Continuous flow microextraction combined with high-performance liquid chromatography for the analysis of pesticides in natural waters. J Chromatogr A. 2006 Jul 28;1122(1-2):7-12. Epub 2006 May 22. PubMed PMID: 16716335.
4: Arao T, Asakura M, Suzuki Y, Tamura K, Okamoto A, Inubushi H, Miki M. Bioassay of various pesticides by microcalorimetry measuring the metabolic heat of yeast. Environ Sci. 2004;11(6):303-12. PubMed PMID: 15750576.

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